![molecular formula C20H27N5O5S2 B2832194 ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 689751-94-8](/img/structure/B2832194.png)
ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
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Description
Ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C20H27N5O5S2 and its molecular weight is 481.59. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Ethyl 2-((4-methyl-5-((4-(piperidin-1-ylsulfonyl)benzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate and its derivatives have been studied for their antimicrobial properties. Research by Fandaklı et al. (2012) on similar 1,2,4-triazol-3-one derivatives revealed that Mannich bases of these compounds exhibited good activity against test microorganisms, comparable to ampicillin (Fandaklı et al., 2012).
Antituberculosis Activity
A study by Jeankumar et al. (2013) on ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, which are structurally related to the compound , demonstrated promising antituberculosis activity. These compounds showed inhibition of Mycobacterium tuberculosis DNA gyrase and were not cytotoxic at certain concentrations (Jeankumar et al., 2013).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds provides insights into the possible applications and reactivity of this compound. Mohamed (2021) detailed the synthesis of various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, highlighting the diverse potential of this class of compounds (Mohamed, 2021).
Anti-Acetylcholinesterase Activity
This compound, due to its structural similarity to certain piperidine derivatives, may have potential anti-acetylcholinesterase activity. Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which include similar structural motifs, indicated potent inhibitors of acetylcholinesterase (Sugimoto et al., 1990).
Anti-Cancer Properties
The compound's analogs have been studied for their anti-cancer properties. A study by Karayel (2021) on benzimidazole derivatives, which include similar structural components, suggested potential anti-cancer activity through molecular docking studies (Karayel, 2021).
properties
IUPAC Name |
ethyl 2-[[4-methyl-5-[[(4-piperidin-1-ylsulfonylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5S2/c1-3-30-18(26)14-31-20-23-22-17(24(20)2)13-21-19(27)15-7-9-16(10-8-15)32(28,29)25-11-5-4-6-12-25/h7-10H,3-6,11-14H2,1-2H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGLDMHYKUEEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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